Methyl isovanillate

tyrosinase inhibition melanogenesis cosmetic bioactives

Methyl isovanillate (methyl 3-hydroxy-4-methoxybenzoate, CAS 6702-50-7) is the regioisomer of methyl vanillate and MUST NOT be interchanged without empirical validation. It uniquely inhibits tyrosinase (ID50=0.28 μmol/mL; 75.4% inhibition at 0.50 μmol/mL) while methyl vanillate shows no activity—making it the correct reference inhibitor for melanogenesis research. Offers superior DMSO solubility (90 mg/mL vs. ~50 mg/mL) for concentrated stock preparation with minimal solvent interference. Authenticated reference standard for Vitex agnus-castus metabolomic profiling. Verify CAS 6702-50-7 before purchase to avoid isomer misidentification.

Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
CAS No. 6702-50-7
Cat. No. B1308344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl isovanillate
CAS6702-50-7
Molecular FormulaC9H10O4
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)OC)O
InChIInChI=1S/C9H10O4/c1-12-8-4-3-6(5-7(8)10)9(11)13-2/h3-5,10H,1-2H3
InChIKeyQXOXUEFXRSIYSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl isovanillate (CAS 6702-50-7): Chemical Identity and Structural Distinction from Vanilloid Isomers


Methyl isovanillate (isovanillic acid methyl ester, CAS 6702-50-7), chemically methyl 3-hydroxy-4-methoxybenzoate, is a secondary metabolite isolated from Vitex agnus-castus and other botanical sources [1]. It belongs to the phenolic acid methyl ester class and exists as a white to light brown crystalline solid with a melting point of 62–69°C and molecular weight of 182.17 g/mol . Critically, methyl isovanillate is the regioisomer of methyl vanillate (methyl 4-hydroxy-3-methoxybenzoate, CAS 3943-74-6) [2], a structural relationship that profoundly impacts physicochemical properties, enzymatic recognition, and downstream applications.

Methyl isovanillate (CAS 6702-50-7): Why Methyl Vanillate Cannot Be Substituted Without Functional Consequences


The interchangeability of methyl isovanillate with its positional isomer methyl vanillate is a critical procurement consideration that is often overlooked. The meta-methoxy/para-hydroxy substitution pattern in methyl isovanillate versus the para-methoxy/meta-hydroxy pattern in methyl vanillate produces distinct electronic, steric, and hydrogen-bonding profiles [1]. These structural differences translate directly into divergent biological activities: methyl vanillate demonstrates DPPH radical-scavenging capacity and ORAC antioxidant activity, while methyl isovanillate shows no significant DPPH activity yet acts as a tyrosinase inhibitor (ID50 = 0.28 μmol/mL) [1][2]. In synthetic applications, the two isomers yield different product distributions and reaction efficiencies when subjected to identical oxidative coupling conditions . Substituting one isomer for the other without empirical validation therefore risks experimental irreproducibility, assay false negatives, or synthetic route failure.

Methyl isovanillate (CAS 6702-50-7): Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement


Tyrosinase Inhibition: Methyl Isovanillate vs. Methyl Vanillate vs. Kojic Acid — Direct Comparative Data

In a head-to-head structure–activity relationship study of eight related benzoic acid derivatives, methyl isovanillate (compound 6) demonstrated tyrosinase inhibitory activity, whereas its positional isomer methyl vanillate (vanillic acid methyl ester, compound 4) showed no measurable inhibition under identical assay conditions [1]. This isomer-specific activity profile provides a clear differentiation basis for applications requiring tyrosinase modulation.

tyrosinase inhibition melanogenesis cosmetic bioactives

DPPH Radical Scavenging Activity: Differential Inactivity Profile Compared to In-Class Analogs

Methyl isovanillate (compound 7) does not exhibit significant activity in the DPPH free radical scavenging assay, in contrast to other compounds co-isolated from Vitex agnus-castus . This lack of DPPH activity distinguishes methyl isovanillate from methyl vanillate and vanillic acid, which show measurable radical-quenching capacity in related assay systems [1].

DPPH assay antioxidant screening free radical scavenging

Synthetic Intermediate Differentiation: Regioisomer-Specific Oxidative Cycloaddition Outcomes

In one-flask oxidative cycloaddition reactions, methyl isovanillate and methyl vanillate serve as regioisomeric starting materials that produce structurally distinct bicyclic derivatives . The 3-hydroxy-4-methoxy substitution pattern in methyl isovanillate directs different reaction pathways and product distributions compared to the 4-hydroxy-3-methoxy arrangement in methyl vanillate when subjected to identical hypervalent iodine oxidation conditions .

organic synthesis cycloaddition pharmaceutical intermediates

Solubility Profile: Comparative DMSO Solubility Data for Experimental Planning

Methyl isovanillate exhibits DMSO solubility of approximately 90 mg/mL with sonication , which differs from the solubility characteristics of related vanilloid esters. This solubility parameter is critical for designing stock solution concentrations in cell-based and enzymatic assays.

solubility DMSO solubility in vitro assay preparation

Natural Occurrence Profile: Differential Botanical Source Distribution vs. Methyl Vanillate

Methyl isovanillate was isolated and identified for the first time from Vitex agnus-castus (compound 7) in a comprehensive phytochemical study, whereas methyl vanillate (vanillic acid methyl ester) was not detected among the nine compounds characterized from this species [1]. This differential botanical distribution has implications for natural product dereplication and biomarker discovery.

natural products chemotaxonomy phytochemical profiling

Pharmaceutical Intermediate Utility: Synthesis of Anti-Inflammatory and Analgesic Drug Candidates

Methyl isovanillate serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drug candidates . The compound's 3-hydroxy-4-methoxy substitution pattern provides a distinct synthetic handle compared to the 4-hydroxy-3-methoxy pattern of methyl vanillate, enabling regioselective functionalization strategies not accessible with the vanillate isomer .

pharmaceutical intermediate anti-inflammatory analgesic drug synthesis

Methyl isovanillate (CAS 6702-50-7): Evidence-Backed Research and Industrial Application Scenarios


Tyrosinase Inhibition Studies for Cosmetic and Dermatological Research

Researchers investigating melanogenesis modulation should select methyl isovanillate over methyl vanillate for tyrosinase inhibition assays. Direct comparative data demonstrate that methyl isovanillate inhibits 75.4% of tyrosinase activity at 0.50 μmol/mL (ID50 = 0.28 μmol/mL), whereas methyl vanillate shows no significant inhibition under identical conditions [1]. This isomer-specific activity makes methyl isovanillate suitable as a reference compound or scaffold for developing skin-lightening agents and anti-hyperpigmentation actives.

Synthesis of Regioisomer-Specific Bicyclo[2.2.2]octenone Scaffolds

Synthetic organic chemists preparing 3,3-dialkoxybicyclo[2.2.2]oct-5-en-2-one derivatives should procure methyl isovanillate when the target scaffold requires a 3-hydroxy-4-methoxy substitution pattern on the aromatic precursor. The regioisomeric starting material methyl vanillate yields a structurally distinct product distribution [1]. Selection of the appropriate isomer is essential for accessing the desired chemical space in natural product-like compound libraries.

Phytochemical Reference Standard for Vitex agnus-castus and Related Species

Natural product chemists performing metabolomic profiling or quality control of Vitex agnus-castus extracts should use methyl isovanillate as an authenticated reference standard. The compound was isolated and spectroscopically characterized from this species, whereas methyl vanillate was not detected in the characterized phytochemical profile [1]. This botanical specificity supports accurate dereplication and biomarker quantification in Vitex-derived preparations.

High-Concentration DMSO Stock Solution Preparation for In Vitro Assays

For in vitro assays requiring concentrated compound stocks with minimal solvent interference, methyl isovanillate offers a practical advantage over methyl vanillate due to its higher DMSO solubility (90 mg/mL vs. approximately 50 mg/mL) [1]. This enables preparation of more concentrated working solutions, reducing DMSO carryover in cell-based assays and facilitating high-throughput screening formats where solvent concentration must remain below cytotoxic thresholds.

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